7-(difluoromethoxy)isoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

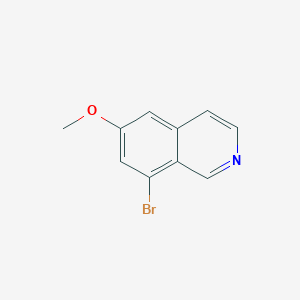

7-(difluoromethoxy)isoquinoline is a chemical compound with the CAS Number: 1261787-58-9 and a molecular weight of 195.17 .

Synthesis Analysis

The synthesis of fluorinated isoquinolines, such as 7-(difluoromethoxy)isoquinoline, has been greatly developed over the last decade . The approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis

The molecular structure of 7-(difluoromethoxy)isoquinoline is represented by the linear formula C10H7F2NO . The InChI code for this compound is 1S/C10H7F2NO/c11-10(12)14-9-2-1-7-3-4-13-6-8(7)5-9/h1-6,10H .Scientific Research Applications

Synthetic Applications in Organic Chemistry

Several studies have detailed the synthetic utility of isoquinoline derivatives in organic chemistry. For instance, isoquinolines have been used in the study of insertion reactions with phosphorus ylides to produce substituted isoquinolines and isoquinolones, highlighting their versatility in synthetic strategies (Abdou, Fahmy, & Kamel, 2002). Furthermore, the synthesis of cyclopentene-fused pyrroloisoquinolinone derivatives via N-acyliminium ion cyclization showcases the complexity of reactions that these compounds can undergo (Hwang et al., 2002).

Photophysical Properties

The study of the excited-state proton transfer fluorescence quenching based on 7-hydroxyquinoline derivatives for sensing trivalent cations in aqueous environments reveals the photophysical properties of these compounds and their potential applications in environmental monitoring (Mehata, 2021).

Bioactive Compound Synthesis

Isoquinoline derivatives have been explored for their cytotoxic activities and potential as therapeutic agents. Research includes the design and synthesis of 2-aryl-5, 6-dihydropyrrolo[2, 1-a]isoquinoline derivatives as topoisomerase inhibitors, demonstrating the role of isoquinoline scaffolds in the development of new anti-proliferative agents (Kakhki, Shahosseini, & Zarghi, 2014).

Advanced Material Research

The development of liquid chromatography-tandem mass spectrometry-based analytical assays for the determination of HIF stabilizers showcases the application of isoquinoline derivatives in the field of analytical chemistry, particularly in doping research (Beuck et al., 2011).

Future Directions

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-(difluoromethoxy)isoquinoline involves the introduction of a difluoromethoxy group onto an isoquinoline ring. This can be achieved through a nucleophilic substitution reaction using a difluoromethoxy-containing reagent.", "Starting Materials": [ "Isoquinoline", "Difluoromethoxy-containing reagent", "Base", "Solvent" ], "Reaction": [ "Step 1: Dissolve isoquinoline in a suitable solvent.", "Step 2: Add a base to the solution to deprotonate the isoquinoline ring.", "Step 3: Add the difluoromethoxy-containing reagent to the solution and stir at a suitable temperature for a suitable amount of time.", "Step 4: Quench the reaction with an acid to protonate the product.", "Step 5: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |

CAS RN |

1261787-58-9 |

Product Name |

7-(difluoromethoxy)isoquinoline |

Molecular Formula |

C10H7F2NO |

Molecular Weight |

195.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.